molecular formula C21H19ClF3N3OS B2925118 (2,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1216547-27-1

(2,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2925118
CAS No.: 1216547-27-1
M. Wt: 453.91
InChI Key: OMHROBVSVYYQOZ-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a methanone core linked to a 2,4-difluorophenyl group and a piperazine ring substituted with a thiazole moiety. The thiazole ring is further functionalized with a 4-fluorophenyl group at the 4-position and a methylene bridge connecting it to the piperazine nitrogen (Fig. 1). The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Structurally, the molecule combines fluorinated aromatic systems, a piperazine scaffold, and a thiazole heterocycle, which are common motifs in bioactive molecules targeting CNS disorders, antimicrobial agents, and kinase inhibitors .

Properties

IUPAC Name

(2,4-difluorophenyl)-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3OS.ClH/c22-15-3-1-14(2-4-15)19-13-29-20(25-19)12-26-7-9-27(10-8-26)21(28)17-6-5-16(23)11-18(17)24;/h1-6,11,13H,7-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHROBVSVYYQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=C(C=C(C=C4)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound (2,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex molecule that likely targets multiple receptors due to its structural components. The indole and thiazole moieties in the compound are known to bind with high affinity to multiple receptors. These scaffolds are found in many important synthetic drug molecules and have been associated with a broad spectrum of biological activities.

Mode of Action

Based on the biological activities of indole and thiazole derivatives, it can be inferred that the compound may interact with its targets, leading to changes in cellular processes. The compound’s interaction with its targets could potentially inhibit or enhance the activity of these targets, resulting in various biological effects.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole and thiazole derivatives, the compound could potentially have a wide range of effects at the molecular and cellular levels.

Biological Activity

The compound (2,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups, particularly focusing on the thiazole and piperazine moieties. The structural formula can be represented as follows:

C19H20ClF2N3S\text{C}_{19}\text{H}_{20}\text{ClF}_2\text{N}_3\text{S}

This compound features a difluorophenyl group, a thiazole ring, and a piperazine unit, which are known for their biological significance.

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole rings have been reported to show potent activity against HepG-2 (human liver cancer) and MCF-7 (breast cancer) cell lines. The mechanism of action often involves the induction of apoptosis through pathways that upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG-215Apoptosis induction
Compound BMCF-720DNA intercalation
Target CompoundHepG-2 & MCF-7TBDTBD

Antimicrobial and Antiparasitic Activity

Thiazole derivatives have also shown antimicrobial properties against various pathogens. The compound's structure suggests potential inhibitory activity against specific enzymes critical for microbial survival. For example, compounds similar to the target structure have been evaluated for their ability to inhibit Trypanosoma brucei, the causative agent of African sleeping sickness, demonstrating promising results in vitro .

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Interaction : Many thiazole derivatives exhibit strong binding affinities to DNA, leading to disruptions in replication and transcription processes .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways, contributing to its antiproliferative effects.

4. Case Studies

Several case studies have highlighted the efficacy of thiazole-containing compounds:

  • Study on HepG-2 Cells : A derivative showed significant cytotoxicity with an IC50 value of 15 µM. Mechanistic studies indicated that it induced apoptosis by modulating Bax and Bcl-2 levels .
  • Antiparasitic Screening : In vitro assays demonstrated that a related thiazole derivative inhibited Trypanosoma brucei with an IC50 of approximately 49 µM, showcasing its potential as a therapeutic agent for parasitic infections .

5. Conclusion

The compound (2,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride presents a promising avenue for further research in anticancer and antimicrobial therapies. Its unique structural characteristics and demonstrated biological activities suggest it could serve as a lead compound for developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Thiazole Cores

The following compounds share structural similarities with the target molecule, differing primarily in substituents and linking groups:

Table 1: Key Structural Comparisons
Compound Name Molecular Formula Substituents/Modifications Key Features
Target Compound C₂₀H₁₈ClF₃N₄OS 2,4-Difluorophenyl, 4-(4-fluorophenyl)thiazole, piperazine, hydrochloride salt Enhanced solubility (HCl salt), dual fluorination, thiazole-piperazine linkage
2-Phenyl-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride C₂₂H₂₄ClN₃OS Phenyl groups (no fluorine), ethanone linker Lack of fluorination; ethanone linker instead of methanone
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone C₂₀H₂₀FN₃O₂S₂ Fluorobenzo-thiazole, thioether linkage, methoxyphenyl Thioether bridge; benzo-thiazole instead of thiazole
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate C₂₀H₂₀F₄N₂O₄ 2-Fluorobenzoyl, hydroxyphenyl-ethanone, trifluoroacetate counterion Ethyl-ketone substituent; trifluoroacetate salt
[4-chloro-2-(1H-tetrazol-1-yl)phenyl]{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone C₁₈H₁₆ClFN₆O₃S Tetrazole, sulfonyl linkage, chlorophenyl Sulfonyl-piperazine linkage; tetrazole substituent

Key Differences in Physicochemical and Pharmacological Properties

Fluorination Patterns: The target compound’s 2,4-difluorophenyl group increases lipophilicity and metabolic stability compared to mono-fluorinated analogues (e.g., ) or non-fluorinated derivatives (e.g., ).

Linker and Heterocycle Variations :

  • Replacement of the thiazole with a tetrazole () or benzo-thiazole () alters π-π stacking interactions and hydrogen-bonding capacity. The thiazole in the target compound provides a planar aromatic system, while tetrazoles introduce polarity and hydrogen-bonding sites.

Salt Forms and Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to non-ionic analogues (e.g., ) or trifluoroacetate salts (), which may have lower biocompatibility .

Synthetic Routes :

  • The target compound’s synthesis likely involves halogenated ketone coupling (similar to ), whereas analogues like use sulfonylation or employs TFA-mediated deprotection. These methods affect yield and purity .

Crystallographic and Conformational Insights

  • Crystal Packing: Compounds with isostructural frameworks (e.g., ) exhibit similar molecular conformations but differ in crystal packing due to halogen substituents (Cl vs. F). The target’s difluorophenyl group may induce tighter packing compared to mono-halogenated derivatives.
  • Planarity : The thiazole and piperazine in the target compound adopt a near-planar conformation, while bulkier substituents (e.g., tetrazole in ) introduce torsional strain .

Bioactivity Implications

  • Piperazine-thiazole cores are associated with kinase inhibition (e.g., EGFR, JAK) .
  • Fluorinated aromatics enhance blood-brain barrier penetration, relevant for CNS-targeting drugs .
  • Thiazole moieties exhibit antimicrobial and anti-inflammatory properties, as seen in related compounds .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound with high purity?

  • Methodological Answer : Synthesis involves sequential coupling of the thiazole and piperazine moieties, followed by hydrochloride salt formation. Key steps include:

  • Thiazole-piperazine coupling : Use nucleophilic substitution under reflux with a base (e.g., K₂CO₃) in ethanol, as described for analogous piperazine-thiazole derivatives .
  • Hydrochloride salt formation : Treat the free base with HCl gas or concentrated HCl in a non-aqueous solvent to precipitate the salt.
  • Purification : Employ silica gel chromatography (e.g., EtOAc/petroleum ether) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are essential for structural validation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluorophenyl protons at δ 7.2–7.8 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolve ambiguity in stereochemistry or hydrogen bonding, as demonstrated for structurally similar piperazin-1-ium trifluoroacetate derivatives .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 445.1) .

Q. How should researchers optimize solubility for in vitro assays?

  • Methodological Answer :

  • Solvent screening : Test dimethyl sulfoxide (DMSO) for stock solutions (≤10 mM) due to the compound’s hydrophobicity.
  • Salt dissociation : Adjust pH to 6–7 in aqueous buffers (e.g., PBS) to enhance solubility via protonation of the piperazine nitrogen .

Advanced Research Questions

Q. How can contradictory biological activity data across assays be resolved?

  • Methodological Answer :

  • Assay standardization : Compare results under consistent conditions (e.g., cell lines, incubation time). For example, thiazole derivatives exhibit varying IC₅₀ values depending on ATP concentrations in kinase assays .
  • Structural analogs : Synthesize derivatives (e.g., modifying the 4-fluorophenyl-thiazole group) to isolate structure-activity relationships (SAR) .
  • Computational modeling : Use molecular docking to predict binding affinities against target proteins (e.g., serotonin receptors) .

Q. What experimental designs are recommended for studying metabolic stability?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Include controls with NADPH cofactors .
  • Metabolite identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the difluorophenyl ring) .

Q. How can environmental persistence and ecotoxicity be assessed?

  • Methodological Answer :

  • Fate studies : Measure hydrolysis rates (pH 5–9), photodegradation under UV light, and soil sorption coefficients (Koc) .
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri for acute toxicity assays (EC₅₀). Chronic effects require multi-generational studies .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step?

  • Solution :

  • Optimize reaction time and temperature (e.g., 12 hr at 80°C for piperazine-thiazole coupling) .
  • Use coupling agents like HATU or EDCI for amide bond formation if applicable .

Q. What strategies mitigate crystallinity issues during X-ray analysis?

  • Solution :

  • Recrystallize from mixed solvents (e.g., dichloromethane/hexane).
  • Employ low-temperature (100 K) data collection to reduce thermal motion artifacts .

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